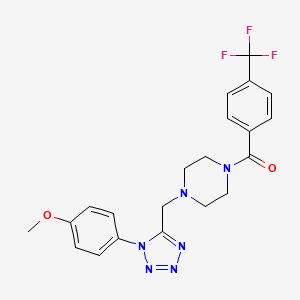
(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H21F3N6O2 and its molecular weight is 446.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s worth noting that similar compounds, such as para-methoxyphenylpiperazine, have been found to interact with monoamine neurotransmitters
Mode of Action
Similar compounds have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines
Biochemical Pathways
Similar compounds have been found to affect the cholinergic transmission, which is crucial in cognitive functions
Pharmacokinetics
Similar compounds, such as para-methoxyphenylpiperazine, are known to be metabolized in the liver and excreted renally
Result of Action
Similar compounds have been found to have stimulant effects
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances
生物活性
The compound (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features several key structural components:
- Piperazine Ring : A common motif in pharmacology, known for its ability to interact with various biological targets.
- Tetrazole Moiety : This five-membered ring contributes to the compound's lipophilicity and potential receptor binding capabilities.
- Trifluoromethyl Group : Enhances metabolic stability and can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Studies indicate that it may act as a modulator of neurotransmitter systems, particularly those involving glutamate receptors, which are critical in neurological functions.
Key Mechanisms:
- Receptor Binding : The tetrazole moiety is believed to facilitate binding to glutamate receptors, influencing excitatory neurotransmission.
- Enzyme Modulation : The piperazine ring may interact with various enzymes, potentially altering metabolic pathways associated with neuroprotection or anti-inflammatory effects.
Biological Activity Data
A summary of relevant biological activities observed in research studies is presented in the following table:
1. Anticonvulsant Activity
In a study evaluating anticonvulsant properties, the compound demonstrated a notable ability to reduce seizure frequency in animal models. The SAR analysis indicated that modifications to the methoxyphenyl group enhanced its efficacy, suggesting that this moiety plays a crucial role in its anticonvulsant activity.
2. Antitumor Efficacy
Research into the cytotoxic effects against various cancer cell lines revealed that the compound exhibited significant antitumor activity. For instance, an IC50 value of less than 2 µg/mL was recorded against A-431 human epidermoid carcinoma cells, indicating potent cytotoxicity. Molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with target proteins involved in cell proliferation.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is vital for optimizing its therapeutic potential. Key findings include:
- Methoxy Substitution : The presence of the methoxy group on the phenyl ring enhances lipophilicity and receptor affinity.
- Trifluoromethyl Group : This substitution increases metabolic stability and may enhance binding interactions with target proteins.
特性
IUPAC Name |
[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-32-18-8-6-17(7-9-18)30-19(25-26-27-30)14-28-10-12-29(13-11-28)20(31)15-2-4-16(5-3-15)21(22,23)24/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUBWMDLLHBVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














